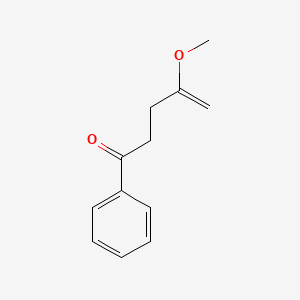
4-Methoxy-1-phenylpent-4-EN-1-one
Descripción
4-Methoxy-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is a type of enone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to a pentenone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Propiedades
Número CAS |
87842-10-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-methoxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-10(14-2)8-9-12(13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
Clave InChI |
YKVYWDNPPHDWOK-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenylpent-4-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired enone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-phenylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxy-1-phenylpentanol or 4-methoxy-1-phenylpentane.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-1-phenylpent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyacetophenone: Similar structure but lacks the pentenone backbone.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of the enone structure.
4-Methoxy-1-phenylbutan-1-one: Similar but with a shorter carbon chain.
Uniqueness
4-Methoxy-1-phenylpent-4-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its enone structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


